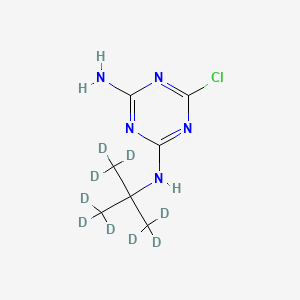
Eicosapentaenoic Acid Ethyl-d5 Ester
Overview
Description
Eicosapentaenoic Acid ethyl ester-d5 is a deuterated form of Eicosapentaenoic Acid ethyl ester, which is an esterified form of the omega-3 fatty acid Eicosapentaenoic Acid. This compound is often used as an internal standard for the quantification of Eicosapentaenoic Acid ethyl ester in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Eicosapentaenoic Acid ethyl ester-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Eicosapentaenoic Acid ethyl ester.
Biology: Studied for its role in cellular metabolism and membrane fluidity.
Medicine: Investigated for its potential therapeutic effects in treating hypertriglyceridemia and cardiovascular diseases.
Industry: Utilized in the production of high-purity omega-3 fatty acid supplements.
Mechanism of Action
Eicosapentaenoic Acid Ethyl-d5 Ester has several mechanisms of action. Beyond triglyceride reduction, there are beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation . It also has anti-inflammatory and anti-thrombotic properties . It increases β-oxidation, inhibits acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreases lipogenesis in the liver, and increases plasma lipoprotein lipase activity .
Future Directions
Eicosapentaenoic Acid Ethyl-d5 Ester has shown promise in diseases such as hyperlipidemia, heart disease, and major depression . The demand for it is growing due to its efficiency compared to mixed omega-3 polyunsaturated fatty acid preparations . Future research will likely focus on dealing with the low oxidative stability and low bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
Eicosapentaenoic Acid Ethyl-d5 Ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of prostaglandins and thromboxanes . These interactions are critical for the regulation of inflammation and blood clotting .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce inflammation and promote cardiovascular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . It has been used as an internal standard for the quantification of eicosapentaenoic acid ethyl ester by GC- or LC-MS .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . High doses have been shown to reduce inflammation and lower triglyceride levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of prostaglandins and thromboxanes . It interacts with enzymes such as cyclooxygenase and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is believed to be localized in the cell membrane where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eicosapentaenoic Acid ethyl ester-d5 can be synthesized through the esterification of Eicosapentaenoic Acid with ethanol-d5. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Eicosapentaenoic Acid ethyl ester-d5 often involves the transesterification of fish oil with ethanol-d5. This process includes steps such as extraction, refining, and ethanolysis. The resulting product is then enriched and purified using methods like high-performance countercurrent chromatography (HPCCC) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Eicosapentaenoic Acid ethyl ester-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen. Conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid ethyl ester: The non-deuterated form, commonly used in dietary supplements.
Docosahexaenoic Acid ethyl ester: Another omega-3 fatty acid ester with similar applications.
Arachidonic Acid ethyl ester: An omega-6 fatty acid ester with distinct biological roles.
Uniqueness
Eicosapentaenoic Acid ethyl ester-d5 is unique due to its deuterated form, which provides advantages in analytical applications by serving as a stable isotope-labeled internal standard. This allows for more accurate quantification and analysis in research studies .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-/i2D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-GBJCQEPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)

![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)
![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)
![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)



![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)


